An In-depth Technical Guide to the Core Properties of 2-Chloro-N,N-diphenylacetamide
An In-depth Technical Guide to the Core Properties of 2-Chloro-N,N-diphenylacetamide
Introduction: Clarifying the Subject and Its Significance
This technical guide provides a comprehensive overview of the basic properties, synthesis, reactivity, and applications of 2-Chloro-N,N-diphenylacetamide (CAS No. 5428-43-3). It is important to note that the nomenclature "2-Chloro-N,N,2-triphenylacetamide" is chemically ambiguous and does not correspond to a well-documented compound. Based on common synthetic routes and available literature, this guide will focus on 2-Chloro-N,N-diphenylacetamide, a structurally related and synthetically significant molecule. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of novel heterocyclic compounds and potential therapeutic agents.[1][2] Its utility stems from the presence of a reactive chloroacetyl group attached to a diphenylamine moiety, which allows for a variety of subsequent chemical transformations.
This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the handling and application of this important chemical building block.
Molecular Structure and Physicochemical Properties
The molecular structure of 2-Chloro-N,N-diphenylacetamide consists of a central acetamide core where the nitrogen atom is substituted with two phenyl groups, and the alpha-carbon of the acetyl group is substituted with a chlorine atom. This structure results in a three-dimensional conformation where the phenyl rings are significantly twisted relative to the plane of the acetamide group.[1][2]
Chemical and Physical Data Summary
| Property | Value | Source(s) |
| IUPAC Name | 2-chloro-N,N-diphenylacetamide | |
| CAS Number | 5428-43-3 | |
| Molecular Formula | C₁₄H₁₂ClNO | [1] |
| Molecular Weight | 245.71 g/mol | |
| Physical Form | Solid | |
| Melting Point | 413 K (140 °C) | [1] |
| Purity | Typically ≥95% | |
| InChI Key | GRIXINIGTYIHSN-UHFFFAOYSA-N | |
| SMILES | ClCC(=O)N(c1ccccc1)c1ccccc1 |
Structural Visualization
The following diagram illustrates the chemical structure of 2-Chloro-N,N-diphenylacetamide.
Caption: Chemical structure of 2-Chloro-N,N-diphenylacetamide.
Synthesis and Purification
The most common and straightforward synthesis of 2-Chloro-N,N-diphenylacetamide involves the N-acylation of diphenylamine with chloroacetyl chloride.[1][3] This reaction is a classic example of nucleophilic acyl substitution, where the nitrogen of the diphenylamine acts as the nucleophile.
Experimental Protocol: Synthesis of 2-Chloro-N,N-diphenylacetamide
This protocol is based on established literature procedures.[1][3]
Materials:
-
Diphenylamine
-
Chloroacetyl chloride
-
Toluene (or another suitable aprotic solvent like dichloromethane)
-
Ethanol (for recrystallization)
-
Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve diphenylamine (1.0 equivalent) in toluene.
-
Addition of Acylating Agent: Slowly add chloroacetyl chloride (1.0 equivalent) to the stirred solution. The reaction is exothermic, and the addition should be controlled to maintain a manageable reaction temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for approximately 2 hours to ensure the reaction goes to completion.[1]
-
Workup: After cooling the reaction mixture to room temperature, add water to precipitate the crude product.[1]
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with water to remove any water-soluble impurities.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to yield purified 2-Chloro-N,N-diphenylacetamide.[1]
Causality Behind Experimental Choices:
-
Aprotic Solvent: Toluene is used as it is an aprotic solvent that will not react with the highly reactive chloroacetyl chloride.
-
Reflux: Heating the reaction mixture ensures that the activation energy for the reaction is overcome, leading to a higher yield in a shorter time frame.
-
Water Precipitation: The addition of water causes the organic product, which is insoluble in water, to precipitate out of the toluene/water mixture, allowing for easy separation.
-
Recrystallization: This is a standard purification technique for solid organic compounds. The choice of ethanol is based on the differential solubility of the desired product and impurities at different temperatures.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of 2-Chloro-N,N-diphenylacetamide.
Chemical Reactivity and Applications
The primary site of reactivity in 2-Chloro-N,N-diphenylacetamide is the carbon-chlorine bond. The chlorine atom is a good leaving group, making the alpha-carbon susceptible to nucleophilic substitution.[4] This reactivity is the foundation for its use as a versatile synthetic intermediate.
Nucleophilic Substitution Reactions
A wide range of nucleophiles can displace the chloride ion, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. This allows for the introduction of various functional groups. For instance, it can react with hydrazine hydrate to form 2-hydrazino-N,N-diphenylacetamide, a precursor for Schiff base derivatives with potential antimicrobial properties.[3]
Key Applications in Synthesis
-
Synthesis of Heterocycles: 2-Chloro-N,N-diphenylacetamide is a key intermediate in the synthesis of N-phenyl-indolin-2-one.[1][2] This can be achieved through a Friedel-Crafts cyclization.[1] Indolinone scaffolds are present in many biologically active compounds.
-
Development of "GABAergic" Agents: The N-phenyl-indolin-2-one derivatives can be further transformed into l-aryl-3-(aminoalkylidene)oxindoles, which have been investigated as a class of "GABAergic" agents.[1][2]
-
Antimicrobial and Antifungal Agents: Derivatives of 2-Chloro-N,N-diphenylacetamide have been explored for their antimicrobial and antifungal activities.[3]
-
Carbonic Anhydrase Inhibitors: This compound can be used as a building block in the synthesis of N-phenylacetamide-2-oxoindole benzensulfonamide conjugates, which have shown potential as carbonic anhydrase inhibitors with antiproliferative activity.[5]
Illustrative Reaction Pathway
Caption: Key synthetic transformations of 2-Chloro-N,N-diphenylacetamide.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 2-Chloro-N,N-diphenylacetamide.
Hazard Identification:
-
Hazard Statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage).
-
Signal Word: Danger.
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a dry, cool place (2-8°C is recommended).
Conclusion
2-Chloro-N,N-diphenylacetamide is a valuable and versatile intermediate in organic synthesis. Its straightforward preparation and the reactivity of its chloroacetyl group make it an important building block for a range of more complex molecules, including heterocyclic compounds and potential therapeutic agents. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective and safe utilization in research and development.
References
-
Shao, S., & Sun, J. (2009). 2-Chloro-N,N-diphenylacetamide. Acta Crystallographica Section E: Crystallographic Communications, E65(8), o1719. [Link]
-
Abdel-rahman, H. M., et al. (2022). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 834-846. [Link]
-
Abdel-Latif, E. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(23), 3246-3271. [Link]
-
ResearchGate. (2009). 2-Chloro-N,N-diphenylacetamide. [Link]
Sources
- 1. 2-Chloro-N,N-diphenylacetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
